4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide
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Description
Scientific Research Applications
Antimicrobial and Antitumor Applications
Research has demonstrated the synthesis and in vitro antimicrobial activity of novel quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine. These compounds have shown varied degrees of inhibitory actions against bacteria and fungi, highlighting their potential as antimicrobial agents (S. Vanparia et al., 2013). Furthermore, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been identified as a new class of antitumor agents, showcasing more potency and efficacy than the reference drug Doxorubicin in in vitro studies (S. Alqasoumi et al., 2010).
Catalytic and Material Science Research
The compound has also found applications in catalysis and material science. Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Serkan Dayan et al., 2013). Additionally, d10 metal complexes based on sulfamethoxazole and other sulfonamides have been explored for their luminescence and antibacterial properties, contributing to the development of new materials with specific functionalities (Xun Feng et al., 2021).
Photodynamic Therapy and Enzyme Inhibition
In the realm of photodynamic therapy, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown remarkable potential due to their high singlet oxygen quantum yield. These properties make them suitable candidates for Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020). Furthermore, benzenesulfonamides incorporating flexible triazole moieties have been highlighted as highly effective carbonic anhydrase inhibitors, with potential applications in lowering intraocular pressure in glaucoma therapy (A. Nocentini et al., 2016).
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBQPJVWMGUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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